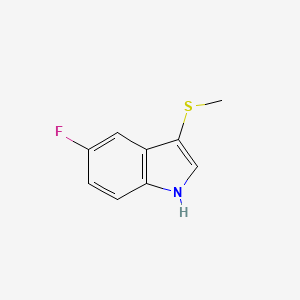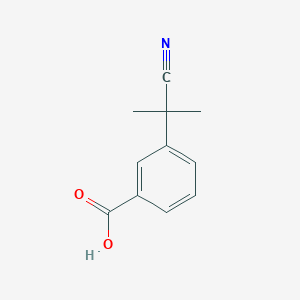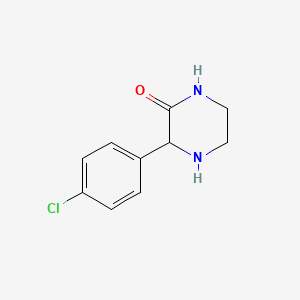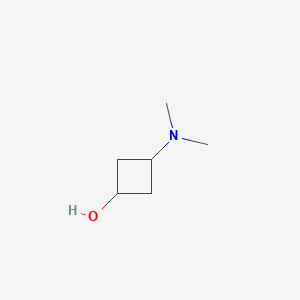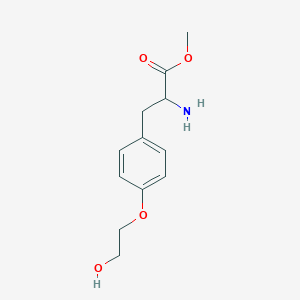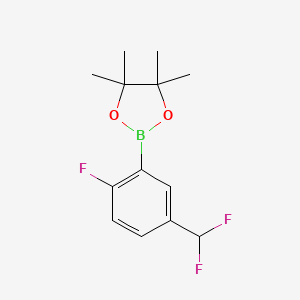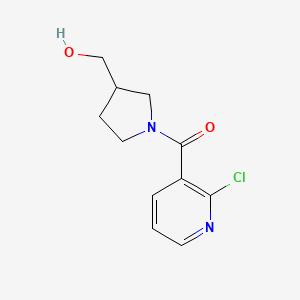
(2-Chlorpyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanon
Übersicht
Beschreibung
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Insektiziden
Diese Verbindung wird bei der Synthese bestimmter Anthranilamidverbindungen verwendet, die als Insektizide von Interesse sind . Dazu gehören die bekannten Insektizide Chlorantraniliprol und Cyantraniliprol. Die Methoden zur Synthese dieser Verbindungen sind entscheidend für die Entwicklung neuer Pestizide, die effektiver und umweltfreundlicher sind.
Anti-mikrobielle Aktivität
Die verwandten Derivate von (2-Chlorpyridin-3-yl)-Verbindungen haben sich als antimikrobielle Aktivität gezeigt . Dies deutet darauf hin, dass (2-Chlorpyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanon ein Vorläufer oder ein strukturelles Motiv bei der Entwicklung neuer antimikrobieller Wirkstoffe sein könnte.
Biologisches Potenzial von Indolderivaten
Indolderivate, die eine ähnliche heterocyclische Struktur aufweisen, haben eine breite Palette biologischer Aktivitäten, darunter antivirale, entzündungshemmende, krebshemmende, anti-HIV und antioxidative Eigenschaften . Diese Verbindung könnte möglicherweise so modifiziert werden, dass diese Eigenschaften für verschiedene therapeutische Anwendungen verbessert werden.
Mikrowellen-gestützte organische Synthese
Die Struktur der Verbindung ist förderlich für die mikrowellen-gestützte organische Synthese , eine umweltfreundlichere und effizientere Methode der chemischen Synthese. Diese Technik verkürzt die Reaktionszeiten und kann die Ausbeuten verbessern, was sie für die großtechnische Produktion in der Pharmaindustrie wertvoll macht.
Fungizide Anwendungen
Verbindungen, die die (2-Chlorpyridin-3-yl)-Gruppierung enthalten, wurden auf ihre fungizide Aktivität gegen verschiedene Pflanzenpathogene untersucht . Dies deutet auf potenzielle landwirtschaftliche Anwendungen für this compound beim Schutz von Nutzpflanzen vor Pilzkrankheiten hin.
Entwicklung von antiviralen Wirkstoffen
Angesichts des biologischen Potenzials verwandter Indolderivate als antivirale Wirkstoffe , könnte diese Verbindung auf ihre Wirksamkeit gegen verschiedene RNA- und DNA-Viren untersucht werden. Dies ist besonders relevant im Kontext neu auftretender Viruserkrankungen.
Wirkmechanismus
Target of Action
The compound contains a pyridine ring and a pyrrolidine ring. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors . Pyrrolidine derivatives are also known to exhibit a wide range of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, pyridine and pyrrolidine derivatives can interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Pyridine and pyrrolidine derivatives can exhibit a wide range of absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyridine and pyrrolidine derivatives can have various effects, including antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(2-1-4-13-10)11(16)14-5-3-8(6-14)7-15/h1-2,4,8,15H,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYLTDTBSKYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


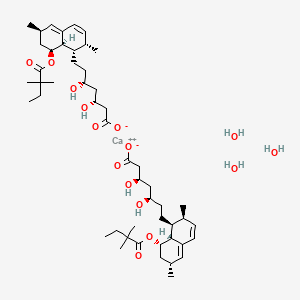
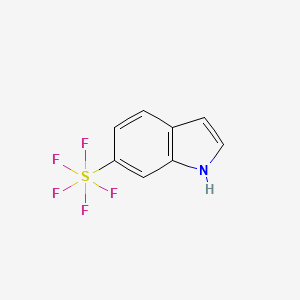

![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)

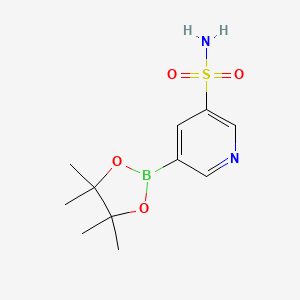
![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)
